(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorobenzoyl group attached to an octahydroindole core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Octahydroindole Core: This step involves the cyclization of a suitable precursor to form the octahydroindole ring system.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via an acylation reaction using 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms of the difluorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation Products: Various oxidized forms of the indole ring.
Reduction Products: Difluorobenzyl derivatives.
Substitution Products: Compounds with substituted fluorine atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Protein Binding Studies: It can be used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: It can be used in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- (2S,3aS,7aS)-1-(2,4-dichlorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
- (2S,3aS,7aS)-1-(2,4-dimethylbenzoyl)-octahydro-1H-indole-2-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzoyl group (fluorine vs. chlorine or methyl groups).
- Chemical Properties: The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or methyl groups.
- Biological Activity: The unique electronic properties of fluorine can enhance the compound’s binding affinity and specificity for certain targets, making it more potent in certain applications.
This detailed overview provides a comprehensive understanding of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c17-10-5-6-11(12(18)8-10)15(20)19-13-4-2-1-3-9(13)7-14(19)16(21)22/h5-6,8-9,13-14H,1-4,7H2,(H,21,22)/t9-,13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQQFKZSRXZQV-HERUPUMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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